SKM 4-45-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

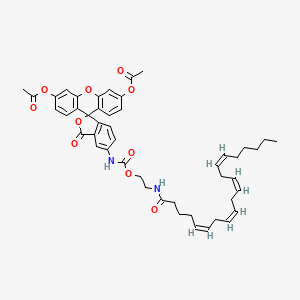

[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54)/b9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMHXQGEEUIVLB-GKFVBPDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H52N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of SKM 4-45-1 Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKM 4-45-1 is a synthetic analog of anandamide (AEA), the endogenous cannabinoid neurotransmitter. It serves as a powerful tool for investigating the cellular uptake and trafficking of anandamide. The utility of this compound lies in its fluorogenic properties; it is a non-fluorescent molecule that becomes fluorescent upon entering a cell. This guide provides a comprehensive overview of the mechanism of this compound fluorescence, its biophysical properties, and its application in studying cellular signaling pathways.

Core Mechanism of Fluorescence

The fluorescence of this compound is not an intrinsic property of the molecule itself but rather the result of intracellular enzymatic activity. The process can be summarized in two key steps:

-

Cellular Uptake: Being an analog of anandamide, this compound is transported across the cell membrane through the same pathways as AEA. This is believed to be a process of facilitated diffusion down a concentration gradient, which is maintained by the rapid intracellular metabolism of anandamide. While a specific anandamide membrane transporter (AMT) has been proposed, its molecular identity remains elusive. Intracellularly, fatty acid-binding proteins (FABPs) are thought to chaperone the lipophilic anandamide and its analogs through the aqueous cytoplasm.

-

Enzymatic Cleavage and Fluorescence Activation: Once inside the cell, this compound is cleaved by non-specific intracellular esterases. This enzymatic action removes a quenching group from the molecule, releasing a highly fluorescent compound, which has been identified as fluorescein. The accumulation of fluorescein within the cell results in a measurable fluorescent signal.

This mechanism makes this compound an effective probe for studying the activity of the anandamide transport system and intracellular esterases in living cells.

Diagram of the this compound Fluorescence Mechanism

Caption: Intracellular activation of this compound fluorescence.

Quantitative Data

The fluorescent properties of this compound are dictated by its cleavage product, fluorescein. The following table summarizes the key photophysical properties of fluorescein.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | [1][2] |

| Emission Maximum (λem) | ~521 nm | [1] |

| Quantum Yield (Φ) | ~0.95 (in 0.1 M NaOH) | [2] |

| Molar Extinction Coefficient (ε) | ~88,000 M⁻¹cm⁻¹ (at 490 nm, pH > 8) | [2] |

In addition to the properties of its fluorescent product, the biological activity of this compound as a substrate for the anandamide transport system can be characterized by the inhibitory concentrations (IC50) of known anandamide transport inhibitors on its uptake.

| Inhibitor | Cell Line | IC50 (µM) | Reference |

| Anandamide (AEA) | C6 glioma | 53.8 ± 1.8 | [3] |

| Arachidonoyl-3-aminopyridine amide | C6 glioma | 10.1 ± 1.4 | [3] |

| Arachidonoyl-4-hydroxyanilineamide | C6 glioma | 6.1 ± 1.3 | [3] |

| This compound | Cerebellar granule cells | 7.8 ± 1.3 (inhibiting [³H]AEA uptake) | [3] |

Experimental Protocols

Fluorescence Microscopy Assay for this compound Uptake

This protocol details the visualization of this compound uptake in cultured cells using fluorescence microscopy.

Materials:

-

Cultured cells grown on glass coverslips or in imaging-compatible plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

-

Cell Seeding: Seed cells onto coverslips or imaging plates at a density that will result in 50-70% confluency on the day of the experiment.

-

Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

-

Cell Treatment: Remove the culture medium from the cells and replace it with the this compound working solution. For control experiments, use a medium containing the same concentration of DMSO as the treated cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for a desired period (e.g., 15-60 minutes).

-

Washing: After incubation, aspirate the this compound solution and wash the cells three times with PBS to remove any extracellular probe.

-

Fixation (Optional): If endpoint analysis is desired, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Mounting: If using coverslips, mount them onto glass slides using an appropriate mounting medium.

-

Imaging: Visualize the intracellular fluorescence using a fluorescence microscope. Capture images using a consistent set of acquisition parameters (e.g., exposure time, gain) for all experimental conditions.

Plate Reader Assay for Quantifying this compound Uptake

This protocol allows for the high-throughput quantification of this compound uptake using a fluorescence plate reader.

Materials:

-

Cultured cells

-

96-well black, clear-bottom tissue culture plates

-

This compound stock solution

-

Cell culture medium

-

PBS

-

Fluorescence plate reader with excitation and emission filters for fluorescein

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a consistent density and allow them to adhere overnight.

-

Preparation of this compound Working Solution: Prepare a 2X working solution of this compound in pre-warmed cell culture medium.

-

Assay Initiation: Add an equal volume of the 2X this compound working solution to each well. For kinetic assays, the plate reader should be pre-warmed to 37°C.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation (~485 nm) and emission (~520 nm) wavelengths. For kinetic studies, take readings at regular intervals (e.g., every 1-5 minutes) over a desired time course.

-

Data Analysis: Subtract the background fluorescence from wells containing medium only. The increase in fluorescence intensity over time is proportional to the rate of this compound uptake and intracellular cleavage.

Signaling Pathways and Experimental Workflows

Anandamide Transport and Intracellular Trafficking

This compound utilizes the same transport machinery as anandamide. The current understanding of this process involves passive diffusion across the plasma membrane, driven by a concentration gradient maintained by the rapid intracellular hydrolysis of anandamide by fatty acid amide hydrolase (FAAH). Intracellularly, Fatty Acid Binding Proteins (FABPs) are thought to act as chaperones, transporting anandamide (and this compound) through the cytosol to the endoplasmic reticulum, where FAAH is located.

Diagram of the Anandamide Transport Pathway

Caption: Anandamide uptake and intracellular trafficking.

This compound and TRPV1 Signaling

Anandamide is a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation. The anandamide released from intracellularly cleaved this compound can also activate TRPV1. This activation leads to an influx of calcium ions (Ca²⁺), which can initiate various downstream signaling cascades. One such pathway involves the activation of the phosphatase calcineurin, which can lead to the dephosphorylation and subsequent internalization of AMPA receptors, a process known as long-term depression (LTD).

Diagram of TRPV1 Signaling Activated by Anandamide

Caption: Anandamide-mediated TRPV1 signaling cascade.

Experimental Workflow for Investigating this compound Uptake and its Inhibition

A typical experiment to investigate the uptake of this compound and the effect of potential inhibitors would follow the workflow outlined below.

Diagram of a Typical Experimental Workflow

Caption: Workflow for this compound uptake inhibition assay.

Conclusion

This compound is a valuable fluorogenic probe for the real-time analysis of anandamide transport and intracellular esterase activity. Its mechanism of fluorescence activation is dependent on cellular uptake and subsequent enzymatic cleavage to produce the highly fluorescent molecule, fluorescein. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize this compound in their studies of endocannabinoid signaling and related cellular processes. The provided diagrams of signaling pathways and experimental workflows offer a visual framework for understanding the complex biological context in which this compound operates.

References

SKM 4-45-1: A Fluorescent Probe for Elucidating Endocannabinoid Transport

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of the endocannabinoid system (ECS), a crucial neuromodulatory network, is essential for understanding a wide range of physiological and pathological processes. A key aspect of this system is the transport of endocannabinoids, such as anandamide (AEA), across the cell membrane. While the precise mechanisms of this transport are still under investigation, the development of specialized molecular tools has significantly advanced our understanding. Among these tools, SKM 4-45-1 has emerged as a valuable fluorescent substrate for visualizing and quantifying anandamide uptake. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental applications, and the quantitative data derived from its use in studying endocannabinoid transport.

Endocannabinoids are lipid messengers that, unlike classical neurotransmitters, are not stored in vesicles and can readily cross cell membranes.[1][2] However, their transport from the extracellular space into the cell for degradation is a critical step in terminating their signaling.[3] This process is thought to be mediated by a putative endocannabinoid membrane transporter (EMT).[4] this compound is a novel fluorescent derivative of anandamide designed to probe this transport mechanism.[5][6]

This compound: Mechanism of Action

This compound is a non-fluorescent molecule in the extracellular environment.[5][7] Its ingenious design allows for the specific detection of its intracellular accumulation. Upon transport into the cell, this compound is rapidly cleaved by non-specific intracellular esterases.[5][8] This enzymatic cleavage separates the anandamide moiety from a fluorescein-based fluorophore, which then becomes brightly fluorescent.[5][6] The intensity of the intracellular fluorescence is therefore directly proportional to the amount of this compound taken up by the cell, providing a dynamic and quantifiable measure of endocannabinoid transport.[5]

It is important to note that the fluorescence signal is a result of two sequential processes: membrane transport and subsequent intracellular enzymatic cleavage. This kinetic characteristic should be considered when designing and interpreting experiments.[7]

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound and related compounds used in the study of endocannabinoid transport.

| Compound | Parameter | Value | Cell Line | Reference |

| This compound | EC50 (Inhibition of transport) | 7.8 µM | Not Specified | [9][10] |

| This compound | EC50 (FAAH inhibition) | > 10 µM | Not Specified | [9][10] |

| This compound | kd (Uptake) | 2.63 µM | ECFCs | [11] |

| AEA | EC50 (Proliferation) | 0.05 µM | ECFCs | [11] |

| AM404 | IC50 (Transport inhibition) | Low µM range | Not Specified | [3] |

| Arvanil | EC50 (Transport inhibition) | 3.6 µM | RBL-2H3 | [9] |

| VDM11 | EC50 (Transport inhibition) | 10 µM | C6 glioma | [9] |

ECFCs: Endothelial Colony-Forming Cells; RBL-2H3: Rat Basophilic Leukemia cells; FAAH: Fatty Acid Amide Hydrolase.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are generalized protocols for key experiments based on published studies.

Fluorescent Measurement of this compound Uptake

This protocol describes a method to quantify endocannabinoid transport using this compound and a fluorescence spectrometer.

Materials:

-

Cell line of interest (e.g., RBL-2H3, C6 glioma, ECFCs)[5][9][11]

-

Appropriate cell culture medium and reagents

-

Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer

-

This compound (CAY10455)[6]

-

Test compounds (inhibitors, etc.)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence spectrometer

Procedure:

-

Cell Plating: Plate cells at a suitable density (e.g., 1.5 x 104 cells/well) in a 96-well plate and culture overnight.[5]

-

Cell Preparation: On the day of the experiment, wash the cells with KRH buffer.

-

Pre-incubation with Inhibitors: Add test compounds (e.g., transport inhibitors like AM404 at 100 µM) to the respective wells and incubate for a defined period (e.g., 10 minutes) at 37°C.[5]

-

Initiation of Uptake: Add this compound to each well to a final concentration of 25 µM.[5]

-

Incubation: Incubate the plate for a specific duration (e.g., 5-30 minutes) at 37°C.[5][11]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence spectrometer with an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm.[5]

-

Data Analysis: Subtract the background fluorescence from wells without cells. Compare the fluorescence intensity of treated cells to control cells to determine the effect of the test compounds on this compound uptake.

Fluorescence Microscopy Imaging of this compound Uptake

This protocol allows for the visualization of this compound accumulation within cells.

Materials:

-

Cells grown on glass coverslips or in imaging-compatible plates

-

This compound

-

Assay buffer

-

Fluorescence microscope with appropriate filter sets (e.g., for fluorescein)

Procedure:

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.

-

Pre-treatment: Treat cells with inhibitors or vehicle control as described in the previous protocol.

-

This compound Addition: Add this compound to the cells at a working concentration (e.g., 1-25 µM).[5][11]

-

Incubation: Incubate for the desired time at 37°C.

-

Imaging: Mount the coverslip on a slide or place the imaging plate on the microscope stage. Acquire images using the appropriate fluorescence channel. Time-lapse imaging can be performed to observe the dynamics of uptake.

Signaling Pathways and Logical Relationships

The transport of endocannabinoids is a critical step in the overall signaling cascade. Once inside the cell, anandamide is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH).[3] By inhibiting the uptake of anandamide, compounds can effectively increase its extracellular concentration, thereby prolonging its signaling effects at cannabinoid receptors (CB1 and CB2).

Conclusion

This compound is a powerful and elegant tool for the investigation of endocannabinoid transport. Its fluorescent properties provide a direct and quantifiable readout of anandamide uptake, enabling researchers to screen for transport inhibitors, characterize transport kinetics, and visualize the process of endocannabinoid accumulation within living cells. A thorough understanding of its mechanism and the appropriate application of the experimental protocols outlined in this guide will facilitate further discoveries in the complex and dynamic field of endocannabinoid signaling.

References

- 1. Endocannabinoid transporter - Wikipedia [en.wikipedia.org]

- 2. ovid.com [ovid.com]

- 3. Mechanisms of endocannabinoid inactivation: biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]

- 8. Targeting the Achilles’ Heel of Multidrug-Resistant Staphylococcus aureus by the Endocannabinoid Anandamide [mdpi.com]

- 9. Cannabinoid Review [catbull.com]

- 10. resources.tocris.com [resources.tocris.com]

- 11. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanism: A Technical Guide to the SKM 4-45-1 Anandamide Uptake Assay

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles and methodologies of the SKM 4-45-1 anandamide uptake assay, a critical tool for investigating the transport of the endocannabinoid anandamide (AEA) into cells. Understanding this process is paramount for the development of novel therapeutics targeting the endocannabinoid system.

Core Principle of the Assay

The this compound assay provides a quantifiable method to study the cellular uptake of anandamide. It utilizes this compound, a non-fluorescent analog of anandamide. Once transported across the cell membrane, intracellular esterases cleave the this compound molecule, releasing a fluorophore that emits a measurable light signal.[1][2][3][4][5] This fluorescence intensity is directly proportional to the amount of this compound taken up by the cells, thus serving as a proxy for anandamide transport.[1][2] The assay's reliance on enzymatic activation within the cell ensures that the measured signal originates from internalized molecules, offering a significant advantage over assays that do not differentiate between membrane-bound and intracellular compounds.[4]

The mechanism of anandamide transport into the cell is a subject of ongoing research, with evidence suggesting the involvement of a saturable, carrier-mediated process.[6][7][8][9] While a specific anandamide transporter protein has not been definitively identified, studies have implicated the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as a key player in this process in certain cell types, such as endothelial cells.[10][11] The this compound assay has been instrumental in these investigations, allowing researchers to probe the effects of various inhibitors and genetic manipulations on anandamide uptake.[10]

Experimental Workflow and Signaling

The following diagrams illustrate the fundamental workflow of the this compound assay and the proposed signaling pathway for anandamide uptake involving the TRPV1 receptor.

Figure 1: Experimental workflow of the this compound uptake assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Toward an anandamide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. resources.tocris.com [resources.tocris.com]

- 9. Cannabinoid Review [catbull.com]

- 10. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Visualizing Anandamide Transporter Activity with SKM 4-45-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain sensation, mood, and appetite. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation. Understanding the mechanism of AEA transport across the cell membrane is therefore of significant interest for therapeutic development. SKM 4-45-1 is a valuable tool for studying this process. It is a fluorescent analog of anandamide that is non-fluorescent in the extracellular environment but becomes fluorescent upon entry into the cell and subsequent cleavage by intracellular esterases.[1][2] This property allows for the direct visualization and quantification of anandamide transporter activity. This guide provides an in-depth overview of the use of this compound, including experimental protocols, data interpretation, and visualization of associated cellular pathways.

Mechanism of Action

This compound is designed to mimic the transport of anandamide. Once it crosses the cell membrane, intracellular esterases cleave the molecule, releasing a fluorophore and rendering it fluorescent.[1][2] This intracellular trapping of the fluorescent signal allows for the measurement of uptake over time. Importantly, this compound is not a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation, nor does it bind to the CB1 cannabinoid receptor at concentrations typically used in uptake assays (<10 µM).[1] This specificity ensures that the measured fluorescence is a direct result of transport and not subsequent metabolic events or receptor binding.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound in studying anandamide transporter activity.

Table 1: Inhibition of this compound and Anandamide Uptake

| Cell Line | Inhibitor | IC50 (µM) | Target | Reference |

| C6 Glioma | Anandamide (AEA) | 53.8 ± 1.8 | Anandamide Transporter | [1] |

| C6 Glioma | Arachidonoyl-3-aminopyridine amide | 10.1 ± 1.4 | Anandamide Transporter | [1] |

| C6 Glioma | Arachidonoyl-4-hydroxyanilineamide | 6.1 ± 1.3 | Anandamide Transporter | [1] |

| Cerebellar Granule Cells | This compound | 7.8 ± 1.3 | Anandamide Transporter (inhibition of [3H]AEA uptake) | [1] |

| Endothelial Colony-Forming Cells (ECFCs) | SB366791 | 10 | TRPV1 | [3] |

| Endothelial Colony-Forming Cells (ECFCs) | AM251 | 0.1 | CB1 Receptor | [3] |

| Endothelial Colony-Forming Cells (ECFCs) | SR144528 | 1 | CB2 Receptor | [3] |

| Endothelial Colony-Forming Cells (ECFCs) | CID16020046 | 20 | GPR55 | [3] |

Table 2: Kinetic Parameters of Anandamide and its Analogs

| Substrate | Cell Line/System | Km | Vmax | Reference |

| Anandamide (AEA) | U937 Lymphoma Cells | 0.13 ± 0.01 µM | 140 ± 15 pmol/min/mg protein | [4] |

| Anandamide (AEA) | CHP100 Neuroblastoma Cells | 0.20 ± 0.02 µM | 30 ± 3 pmol/min/mg protein | [4] |

| Biotinylated-Anandamide | HaCaT Cells | 421 ± 88 nM | 116 ± 10 pmol/min/mg protein | [3] |

| This compound | Endothelial Colony-Forming Cells (ECFCs) | kd = 2.63 µM | Not Reported | [3] |

Note: Direct Km and Vmax values for this compound transport are not widely reported, and its utility for detailed kinetic studies has been described as limited.[5] The provided kd value represents the concentration at which 50% of the maximal fluorescence intensity is observed.

Experimental Protocols

Protocol 1: this compound Uptake Assay using Fluorescence Microscopy

This protocol is adapted from studies on endothelial and neuronal cells.[6][7]

Materials:

-

Cells of interest (e.g., C6 glioma, cerebellar granule cells, ECFCs)

-

Poly-D-lysine coated glass coverslips in a 6-well plate

-

This compound (Cayman Chemical or equivalent)

-

Krebs-Ringer-HEPES (KRH) buffer or other suitable physiological buffer

-

Inhibitors or test compounds (optional)

-

4% Paraformaldehyde (PFA) solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters (e.g., excitation ~485 nm, emission ~535 nm)

Procedure:

-

Cell Plating: Plate cells onto poly-D-lysine coated glass coverslips in a 6-well plate at a suitable density (e.g., 1.2 x 105 cells/well) and allow them to adhere overnight.

-

Pre-incubation (optional): If using inhibitors, replace the culture medium with KRH buffer containing the inhibitor (e.g., 10 µM SB366791 for TRPV1 inhibition) and incubate for 10 minutes at 37°C.

-

This compound Incubation: Add this compound to the wells at the desired final concentration (e.g., 1-25 µM) and incubate for a specific time course (e.g., 5-30 minutes) at 37°C.

-

Fixation: Immediately after incubation, remove the this compound solution and fix the cells with 4% PFA for 30 minutes at room temperature.

-

Washing: Wash the cells twice with PBS for 15 minutes and then twice for 5 minutes at room temperature.

-

Imaging: Mount the coverslips and visualize the intracellular fluorescence using a fluorescence microscope.

-

Image Analysis: Quantify the fluorescence intensity in individual cells using image analysis software.

Protocol 2: this compound Uptake Assay using a Fluorescence Plate Reader

This protocol is suitable for higher-throughput screening of compounds affecting anandamide uptake.[6]

Materials:

-

Cells of interest

-

96-well black, clear-bottom tissue culture plates

-

This compound

-

KRH buffer or other suitable physiological buffer

-

Inhibitors or test compounds (optional)

-

Fluorescence plate reader with bottom-reading capabilities (e.g., excitation ~485 nm, emission ~535 nm)

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a suitable density (e.g., 1.5 x 104 cells/well) and allow them to adhere overnight.

-

Pre-incubation (optional): If using inhibitors, replace the culture medium with KRH buffer containing the inhibitor and incubate for 10 minutes at 37°C.

-

This compound Addition: Add this compound to the wells at the desired final concentration.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

-

Data Analysis: Subtract the background fluorescence from wells without cells. Plot the fluorescence intensity over time to obtain uptake curves. The initial rate of uptake can be calculated from the linear portion of the curve.

Mandatory Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound fluorescence activation.

Experimental Workflow for this compound Uptake Assay

Caption: General workflow for an this compound uptake experiment.

Putative Role of TRPV1 in Anandamide/SKM 4-45-1 Uptake

Caption: The role of TRPV1 in mediating anandamide/SKM 4-45-1 uptake.

References

- 1. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Closer Look at Anandamide Interaction With TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]

- 4. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]

- 5. researchgate.net [researchgate.net]

- 6. Anandamide elicits an acute release of nitric oxide through endothelial TRPV1 receptor activation in the rat arterial mesenteric bed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Investigating Anandamide Transport Mechanisms with SKM 4-45-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of anandamide (AEA) transport mechanisms and the utility of the fluorescent probe, SKM 4-45-1, in these investigations. We will delve into the experimental protocols for utilizing this compound, present quantitative data for comparative analysis, and visualize the key signaling pathways and experimental workflows involved.

Introduction to Anandamide Transport

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid that plays a crucial role in various physiological processes, including pain, mood, and appetite.[1] The termination of AEA signaling is primarily achieved through cellular uptake and subsequent intracellular enzymatic hydrolysis by fatty acid amide hydrolase (FAAH).[2][3] The precise mechanism of AEA transport across the cell membrane, however, remains a subject of ongoing research and debate. Evidence exists for both a protein-mediated transport system and a simple diffusion model.[2] The identification of a specific anandamide transporter (AMT) has been elusive, leading to the exploration of various molecules and pathways that may facilitate this process.

This compound is a valuable tool in this investigation. It is a non-fluorescent analog of AEA that, upon entering the cell, is cleaved by intracellular esterases, releasing a fluorescent molecule.[4] This property allows for the real-time monitoring and quantification of AEA uptake into cells.

Quantitative Data on AEA Transport and Inhibition

The following tables summarize key quantitative data from various studies investigating AEA transport using this compound and the inhibition of this process.

Table 1: Inhibition of this compound Uptake

| Cell Line | Inhibitor | IC50 Value (µM) | Reference |

| C6 glioma | Anandamide (AEA) | 53.8 ± 1.8 | [4] |

| C6 glioma | Arachidonoyl-3-aminopyridine amide | 10.1 ± 1.4 | [4] |

| C6 glioma | Arachidonoyl-4-hydroxyanilineamide | 6.1 ± 1.3 | [4] |

| Cerebellar granule cells | This compound (on [³H]AEA uptake) | 7.8 ± 1.3 | [4] |

| Endothelial Colony-Forming Cells (ECFCs) | AM404 | Reduced uptake by 54.9 ± 0.4% | [5] |

| EA.hy926 | AM404 | Reduced uptake by 54.9 ± 0.4% | [5] |

| Endothelial Colony-Forming Cells (ECFCs) | Capsaicin (0.1 µM) | Reduced uptake by 66.8 ± 3.6% | [5] |

| EA.hy926 | Capsaicin (0.1 µM) | Reduced uptake by 61.2 ± 4.6% | [5] |

| Endothelial Colony-Forming Cells (ECFCs) | SB366791 (TRPV1 antagonist, 10 µM) | Reduced uptake by 31.2 ± 0.4% | [6] |

Table 2: Kinetic Parameters of this compound Uptake

| Cell Line | Parameter | Value (µM) | Reference |

| Endothelial Colony-Forming Cells (ECFCs) | Kd | 2.63 (0.24–28.47) | [7] |

| EA.hy926 | Kd | Similar to ECFCs | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to investigate AEA transport.

General Fluorescence Plate Reader Assay for this compound Uptake

This protocol is adapted from studies on RBL-2H3 cells and can be optimized for other cell lines.[8]

Materials:

-

Cell line of interest (e.g., RBL-2H3, C6 glioma, ECFCs)

-

Appropriate cell culture medium and supplements

-

10-cm tissue culture plates or 96-well black, clear-bottom microplates

-

Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer

-

This compound (stock solution in DMSO or ethanol)

-

Inhibitors or test compounds (stock solutions in DMSO or ethanol)

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

-

Cell Culture: Plate cells in 10-cm dishes or 96-well plates and grow to near confluence. For suspension cells, they can be washed and resuspended in assay buffer on the day of the experiment.

-

Cell Preparation:

-

Adherent cells: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

-

Suspension cells: Wash cells by centrifugation and resuspend in pre-warmed assay buffer to the desired density (e.g., 1.5 x 10⁴ cells/well).[8]

-

-

Inhibitor Pre-incubation: Add the test compounds or inhibitors (e.g., AM404 at 100 µM) to the cells and incubate for a predetermined time (e.g., 10 minutes) at 37°C.[8]

-

Initiation of Uptake: Add this compound to a final concentration of 25 µM and incubate for the desired time (e.g., 5 minutes to 2 hours) at 37°C.[8][9]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths. For kinetic studies, readings can be taken at multiple time points.

Fluorescence Microscopy Assay for this compound Uptake

This protocol allows for the visualization of this compound uptake into individual cells.[5]

Materials:

-

Cells grown on glass coverslips or in imaging-compatible plates

-

Assay buffer

-

This compound

-

Inhibitors or test compounds

-

Fluorescence microscope with appropriate filters for fluorescein

Procedure:

-

Cell Preparation: Grow cells on coverslips or imaging plates to the desired confluency.

-

Assay: On the day of the experiment, replace the culture medium with pre-warmed assay buffer.

-

Image Acquisition: Mount the cells on the microscope stage. Acquire a baseline image before adding this compound.

-

Initiation of Uptake: Add this compound (e.g., 1 µM) to the cells.[6] For inhibition studies, pre-incubate with the inhibitor before adding this compound.

-

Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 30 minutes) to monitor the increase in intracellular fluorescence.[5]

-

Image Analysis: Quantify the fluorescence intensity within individual cells over time using appropriate image analysis software.

Visualizing AEA Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the study of AEA transport.

AEA Signaling Pathway

Caption: A simplified diagram of the anandamide (AEA) signaling pathway.

Experimental Workflow for this compound Uptake Assay

Caption: A generalized workflow for an this compound cellular uptake assay.

Mechanism of this compound Fluorescence

Caption: The mechanism of fluorescence activation of this compound upon cellular uptake.

The Role of FAAH and Other Potential Transporters

A critical consideration in AEA transport studies is the role of its primary metabolic enzyme, FAAH. The rapid intracellular hydrolysis of AEA by FAAH creates a concentration gradient that can drive the inward movement of AEA, a phenomenon that can be mistaken for active transport.[10] Therefore, it is crucial to differentiate between direct inhibition of a transporter and indirect effects through FAAH inhibition.

Studies have shown that this compound is not a substrate for FAAH, which simplifies the interpretation of its uptake data as it is less likely to be directly influenced by FAAH activity.[4] However, some compounds used as "transport inhibitors" may also inhibit FAAH, complicating the analysis. The use of FAAH inhibitors, such as URB597, in conjunction with this compound can help to dissect the relative contributions of transport and metabolism to the overall AEA accumulation in cells.[2]

Recent evidence also points to the involvement of the transient receptor potential vanilloid 1 (TRPV1) channel in AEA uptake.[5][6] Pharmacological inhibition of TRPV1 has been shown to reduce the uptake of this compound in endothelial cells, suggesting a potential role for this channel as a component of the AEA transport machinery, at least in some cell types.[5][6]

Conclusion

The investigation of anandamide transport is a dynamic field of research with significant therapeutic implications. This compound has emerged as an indispensable tool for these studies, offering a reliable and quantifiable method to probe the mechanisms of AEA cellular uptake. By employing the detailed protocols and considering the quantitative data presented in this guide, researchers can design and execute robust experiments to further elucidate the intricacies of AEA transport and identify novel targets for drug development. The provided diagrams offer a visual framework for understanding the key molecular players and experimental processes involved in this exciting area of endocannabinoid research.

References

- 1. researchgate.net [researchgate.net]

- 2. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the Achilles’ Heel of Multidrug-Resistant Staphylococcus aureus by the Endocannabinoid Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

SKM 4-45-1: A Technical Guide for Cannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKM 4-45-1 is a novel fluorescent analog of anandamide (AEA), the endogenous cannabinoid neurotransmitter. This compound has emerged as a critical tool in cannabinoid research, primarily for investigating the mechanisms of AEA transport across cell membranes. Unlike radiolabeled ligands, this compound offers a dynamic and visual method to study the activity of the putative anandamide transporter (AMT). Extracellularly, this compound is non-fluorescent. Upon transport into the cell, it is cleaved by intracellular esterases, releasing a fluorophore and providing a real-time measure of AEA uptake. This guide provides an in-depth overview of this compound, its applications, experimental protocols, and its role in elucidating the signaling pathways governing endocannabinoid transport.

Chemical Properties

| Property | Value |

| Chemical Name | [3',6'-bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]-2-[[1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]amino]ethyl ester carbamic acid |

| Molecular Formula | C47H52N2O10 |

| Molecular Weight | 804.92 g/mol |

| CAS Number | 290374-09-3 |

Role in Cannabinoid Research

This compound is instrumental in studying the anandamide transport system, a critical component of the endocannabinoid system responsible for clearing AEA from the extracellular space and terminating its signaling. Its key applications include:

-

Real-time visualization of AEA uptake: Allows for the direct observation and quantification of AEA transport into living cells.

-

High-throughput screening of AMT inhibitors: Provides a fluorescent-based assay for identifying novel compounds that modulate AEA uptake.

-

Elucidation of transport mechanisms: Helps to dissect the molecular machinery involved in AEA transport, including the roles of various proteins and signaling pathways.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its interaction with components of the endocannabinoid system.

Table 1: Inhibitory Potency of this compound on Anandamide Uptake

| Cell Line | IC50 (µM) | Reference |

| Cerebellar Granule Cells | 7.8 ± 1.3 | [1] |

Table 2: Inhibition of this compound Uptake by Anandamide and its Analogs

| Cell Line | Inhibitor | IC50 (µM) | Reference |

| C6 Glioma Cells | Anandamide (AEA) | 53.8 ± 1.8 | [1] |

| C6 Glioma Cells | Arachidonoyl-3-aminopyridine amide | 10.1 ± 1.4 | [1] |

| C6 Glioma Cells | Arachidonoyl-4-hydroxyanilineamide | 6.1 ± 1.3 | [1] |

Table 3: Interaction of this compound with Other Cannabinoid System Components

| Target | Activity | Concentration | Reference |

| CB1 Receptor | No binding | < 10 µM | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Neither a substrate nor an inhibitor | Not specified | [1] |

Experimental Protocols

This compound Uptake Assay using Fluorescence Microscopy

This protocol describes the general procedure for visualizing and quantifying the uptake of this compound into cultured cells.

Materials:

-

Cultured cells (e.g., C6 glioma cells, cerebellar granule cells, RBL-2H3 cells)

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~535 nm)

-

Image analysis software

Procedure:

-

Cell Seeding: Plate cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency.

-

Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 1-25 µM).

-

Cell Treatment:

-

Wash the cells once with warm PBS.

-

Replace the PBS with the this compound working solution.

-

For inhibitor studies, pre-incubate the cells with the inhibitor for a specified time before adding the this compound solution containing the inhibitor.

-

-

Image Acquisition:

-

Immediately begin acquiring images using the fluorescence microscope at set time intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes.

-

Maintain the cells at 37°C and 5% CO2 during imaging using a stage-top incubator.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity within the cells at each time point using image analysis software.

-

Plot the change in fluorescence intensity over time to determine the rate of uptake.

-

For inhibitor studies, compare the uptake rates in the presence and absence of the inhibitor to calculate the percent inhibition and IC50 values.

-

Fluorometric Measurement of this compound Uptake in a Plate Reader

This protocol is suitable for higher-throughput analysis of this compound uptake.

Materials:

-

Cultured cells

-

96-well black, clear-bottom microplates

-

This compound stock solution

-

Cell culture medium

-

PBS

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.

-

Preparation of Solutions: Prepare this compound working solutions and inhibitor solutions in pre-warmed cell culture medium at 2x the final concentration.

-

Cell Treatment:

-

Gently remove the culture medium from the wells.

-

Wash the cells once with warm PBS.

-

Add 50 µL of the 2x inhibitor solution (or medium for control wells) to each well and pre-incubate for the desired time at 37°C.

-

Add 50 µL of the 2x this compound working solution to each well to initiate the uptake.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity in each well at regular intervals (e.g., every 2 minutes) for a total of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells) from all readings.

-

Plot the fluorescence intensity over time for each condition.

-

Calculate the initial rate of uptake from the linear portion of the curve.

-

Determine the IC50 values for inhibitors by plotting the percent inhibition against the log of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Anandamide Transport and Metabolism

The uptake of anandamide is a critical step in terminating its signaling. This compound has been instrumental in visualizing and dissecting this process. Once transported into the cell, AEA is primarily degraded by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH).

Caption: Workflow of AEA and this compound transport and metabolism.

Role of Dynamin-2 in Anandamide Transporter Endocytosis

Research suggests that the uptake of anandamide can be regulated by the endocytosis of its transporter. The large GTPase dynamin-2 is implicated in this process, which internalizes the transporter from the cell surface, thereby modulating the rate of AEA clearance.

Caption: Dynamin-2 mediated endocytosis of the anandamide transporter.

Involvement of TRPV1 in Anandamide Uptake

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, known for its role in pain and temperature sensation, has also been implicated in the cellular uptake of anandamide. This suggests a potential interplay between the endocannabinoid and endovanilloid systems at the level of transport.

Caption: TRPV1-mediated uptake of anandamide.

Conclusion

This compound is a powerful and versatile tool for researchers in the field of cannabinoid signaling. Its ability to provide a real-time, fluorescence-based readout of anandamide uptake has significantly advanced our understanding of endocannabinoid transport mechanisms. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in future research endeavors, ultimately contributing to the development of novel therapeutics targeting the endocannabinoid system.

References

Understanding Intracellular Esterase Activity with SKM 4-45-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of SKM 4-45-1, a novel fluorescent probe, for the investigation of intracellular esterase activity and the dynamics of anandamide (AEA) transport. This compound serves as a valuable tool for researchers in neuroscience, pharmacology, and cancer biology, offering a method to visualize and quantify cellular uptake and enzymatic processes.

Introduction to this compound

This compound is a synthetic analog of anandamide (AEA), an endogenous cannabinoid neurotransmitter.[1][2] Its unique property lies in its design as a non-fluorescent molecule that, upon entering a cell, is cleaved by intracellular esterases, releasing a fluorescent moiety.[3][4] This process allows for the real-time visualization and quantification of its cellular uptake and subsequent enzymatic hydrolysis.[5] Unlike radiolabeled analogs, this compound provides a safer and more direct method for studying these cellular events through fluorescence microscopy and spectroscopy.[4]

The primary application of this compound is as a tool for studying the anandamide transporter, as it is believed to utilize the same carrier-mediated uptake mechanism as AEA.[3] However, its utility extends to the broader study of intracellular esterase activity, as the generation of the fluorescent signal is directly dependent on the catalytic action of these enzymes.[4][6]

Mechanism of Action

The functionality of this compound is a two-step process involving cellular uptake and enzymatic cleavage. Initially, in the extracellular environment, this compound is non-fluorescent.[4][7] Upon introduction to a cellular system, it is transported across the plasma membrane. While initially thought to be solely mediated by a putative anandamide transporter, recent evidence strongly suggests a significant role for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in facilitating its uptake.[5][8]

Once inside the cell, this compound is rapidly hydrolyzed by non-specific intracellular esterases.[3] This enzymatic cleavage separates the fluorescein molecule from the rest of the compound, leading to the emission of a fluorescent signal.[3][4] It is important to note that this compound is not a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[6][9] This characteristic allows for the specific study of esterase activity without the confounding influence of FAAH.

Data Presentation

Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Endocannabinoid Membrane Transport Inhibition (EC₅₀) | 7.8 µM | [9] |

| FAAH Inhibition (EC₅₀) | > 10 µM | [9][10] |

| CB₁ Receptor Binding Displacement ([³H]CP 55940) | No displacement at 3 µM | [10] |

Experimental Conditions for this compound Uptake Assays

| Cell Type | This compound Concentration | Incubation Time | Assay Method | Reference |

| RBL-2H3 cells | 25 µM | 5 min | Fluorescence Spectroscopy | [3] |

| Endothelial Colony-Forming Cells (ECFCs) | 1 µM | 30 min | Fluorescence Microscopy | [5] |

| EA.hy926 cells | 1 µM | 30 min | Fluorescence Microscopy | [5] |

| Dorsal Root Ganglion (DRG) neurons | 10 nM | Not specified | Fluorescence Microscopy | [6] |

| Multidrug-Resistant Staphylococcus aureus (MDRSA CI-M) | 5 µg/mL | 2 and 4 hours | Confocal Microscopy | [11] |

Quantitative Results of this compound Uptake Under Different Conditions

| Cell Type | Treatment | Effect on this compound Uptake | Reference |

| RBL-2H3 cells | AM404 (100 µM) | Blocked uptake | [3] |

| RBL-2H3 cells | Ionomycin (10 µM) | Reduced uptake | [3] |

| ECFCs | Capsaicin (0.1 µM) | Reduced accumulation by 66.8 ± 3.6% | [5][8] |

| EA.hy926 cells | Capsaicin (0.1 µM) | Reduced accumulation by 61.2 ± 4.6% | [5] |

| EA.hy926 cells | siRNA against TRPV1 | Reduced uptake by 37.3 ± 3.4% | [12] |

| EA.hy926 cells | TRPV1 Overexpression | Increased uptake by 219.4 ± 26.9% | [12] |

Effects of Receptor Antagonists on this compound Uptake in ECFCs

| Antagonist | Target Receptor | Concentration | % Reduction in Uptake | Reference |

| AM251 | CB₁R | 0.1 µM | 11.0 ± 3.8% | [8] |

| SR144528 | CB₂R | 1 µM | 8.7 ± 2.8% | [8] |

| CID16020046 | GPR55 | 20 µM | 8.7 ± 1.8% | [8] |

| SB366791 | TRPV1 | 10 µM | 31.2 ± 0.4% | [8] |

Experimental Protocols

Protocol 1: General this compound Uptake Assay using Fluorescence Spectroscopy

This protocol is adapted from studies on RBL-2H3 cells.[3]

-

Cell Preparation:

-

Plate cells (e.g., RBL-2H3) in a suitable tissue culture plate.

-

Wash the cells and scrape them into 5 mL of KRH buffer.

-

Seed the cells at a density of 1.5 x 10⁴ cells/well.

-

-

Incubation with Inhibitors (Optional):

-

For inhibitor studies, add the desired compound (e.g., 100 µM AM404 or 10 µM ionomycin) to the suspended cells.

-

Incubate for 10 minutes at 37°C.

-

-

This compound Addition:

-

Add this compound to a final concentration of 25 µM.

-

Incubate for 5 minutes at 37°C.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence spectrometer.

-

Set the excitation wavelength to 485 nm and the emission wavelength to 535 nm.

-

Record the fluorescence units.

-

Protocol 2: this compound Uptake Assay using Fluorescence Microscopy

This protocol is based on studies with endothelial cells.[5]

-

Cell Seeding:

-

Grow cells (e.g., ECFCs or EA.hy926) to 70% confluence in 8-well Ibidi treated slides or on glass coverslips.

-

-

Application of this compound:

-

Apply this compound at the desired concentration (e.g., 1 µM) in a suitable medium.

-

-

Time-Lapse Imaging:

-

Document the increase in fluorescence using a fluorescence microscope (e.g., Zeiss LSM 410).

-

Obtain serial pictures every 10 seconds for a total duration of 30 minutes.

-

Mandatory Visualizations

Caption: Mechanism of this compound action.

Caption: Experimental workflow for this compound uptake assay.

Caption: TRPV1-mediated uptake of this compound.

Discussion and Limitations

This compound has emerged as a powerful tool for investigating the cellular uptake of anandamide and the activity of intracellular esterases. Its use has led to the significant finding that the TRPV1 channel is a key player in the transport of AEA and its analogs in certain cell types, such as endothelial cells.[5][8] The competition for uptake between this compound and the TRPV1 agonist capsaicin provides strong evidence for a shared binding site on the TRPV1 channel.[5]

However, it is crucial to acknowledge the limitations of this probe. The generation of the fluorescent signal is dependent on two kinetic processes: cellular uptake and intracellular de-esterification.[4] Therefore, the rate of fluorescence increase is a composite measure of both transport and enzymatic activity. This can make it challenging to isolate and study the kinetics of the transport process alone.[4]

Furthermore, the utility of this compound is restricted to cells that express sufficient levels of esterase activity to produce a detectable fluorescent signal.[4] In cells with low esterase activity, the probe may not be effective. Researchers should also consider potential photobleaching during prolonged imaging experiments.[6]

Conclusion

This compound is a valuable fluorescent probe that has significantly advanced our understanding of anandamide transport and intracellular esterase activity. Its ability to provide real-time visualization of these processes offers a distinct advantage over traditional radioisotope-based methods. While researchers must be mindful of its limitations, particularly the dual-kinetic nature of the signal generation, careful experimental design and data interpretation can yield profound insights into the complex cellular mechanisms governing endocannabinoid signaling and enzymatic function. The continued application of this compound promises to further elucidate the roles of these processes in both normal physiology and disease states.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]

- 5. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. resources.tocris.com [resources.tocris.com]

- 10. Cannabinoid Review [catbull.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to SKM 4-45-1 Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SKM 4-45-1, a key tool in neuroscience research for studying the transport of the endocannabinoid anandamide (AEA). We will delve into its mechanism of action, applications, and the experimental protocols for its use, presenting quantitative data in a clear, tabular format and illustrating key pathways and workflows with detailed diagrams.

Core Concepts: Understanding this compound

This compound is a fluorescent substrate designed to study the transmembrane carrier-mediated transport of anandamide.[1][2] A critical feature of this compound is that it is non-fluorescent in the extracellular environment. Once transported into the cell, it is cleaved by intracellular esterases, releasing a fluorescent molecule.[3][4] This property allows for the real-time visualization and quantification of AEA uptake.

This compound exhibits selectivity for the endocannabinoid membrane transporter, making it a valuable tool to distinguish transporter activity from other components of the endocannabinoid system, such as fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its interactions with components of the endocannabinoid system.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (Endocannabinoid Membrane Transport Inhibition) | 7.8 µM | Not Specified | [6] |

| EC50 (FAAH Inhibition) | > 10 µM | Not Specified | [6] |

| CB1 Receptor Binding (Displacement of [3H]CP 55940) | No displacement at 3 µM | Rat brain membranes | [6] |

Note: The available quantitative data for this compound is somewhat limited in the public domain. Further internal validation and characterization are recommended for specific experimental systems.

Signaling Pathways and Mechanisms

The transport of anandamide is a critical step in regulating its signaling. This compound has been instrumental in elucidating the players involved in this process, particularly the role of the transient receptor potential vanilloid 1 (TRPV1) channel.

Anandamide Uptake and Intracellular Signaling

Anandamide, upon entering the cell via a transporter, can activate intracellular targets or be degraded by FAAH. This process is crucial for terminating endocannabinoid signaling at the synapse. The diagram below illustrates the key components of this pathway.

Role of TRPV1 in Anandamide Transport

Emerging evidence suggests that the TRPV1 channel, in addition to its role as a cation channel, may directly or indirectly participate in the transport of anandamide across the cell membrane. Molecular dynamics simulations suggest that AEA can enter the TRPV1 channel through a novel location between its helices.[7][8] This dual function of TRPV1 as both a receptor and a potential transporter for anandamide adds a layer of complexity to endocannabinoid signaling.

Experimental Protocols and Workflows

The following section provides a detailed, synthesized protocol for conducting an anandamide uptake assay using this compound, based on methodologies described in the literature.[3][9]

Detailed Experimental Protocol: this compound Uptake Assay

Objective: To quantify the uptake of anandamide into cultured cells using the fluorescent substrate this compound.

Materials:

-

Cultured cells of interest (e.g., neuronal cell lines, primary neurons)

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

Assay Buffer (e.g., Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)[3]

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

-

Optional: Inhibitors of anandamide transport (e.g., AM404) or FAAH (e.g., URB597)

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that ensures they reach approximately 80-90% confluency on the day of the assay.

-

Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they are ready for the experiment.

-

Preparation of Reagents:

-

Prepare the this compound working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1-25 µM).[3]

-

If using inhibitors, prepare working solutions of the inhibitors in Assay Buffer at the desired concentrations.

-

-

Assay Execution:

-

Wash the cells twice with warm Assay Buffer.

-

(Optional) If using inhibitors, pre-incubate the cells with the inhibitor-containing Assay Buffer for a specified time (e.g., 10-30 minutes) at 37°C.

-

Initiate the uptake by adding the this compound working solution to the wells.

-

Incubate the plate at 37°C for the desired time course (e.g., 5-30 minutes).

-

-

Fluorescence Measurement:

-

Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the cleaved fluorophore (typically around 485 nm excitation and 535 nm emission).[3]

-

Acquire readings at different time points to generate a kinetic profile of uptake.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing only Assay Buffer.

-

Normalize the fluorescence intensity to the number of cells or protein concentration per well.

-

Plot the fluorescence intensity over time to determine the rate of uptake.

-

For inhibitor studies, compare the uptake rates in the presence and absence of the inhibitor to calculate the percent inhibition and IC50 values.

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an this compound based anandamide uptake experiment.

Conclusion and Future Directions

This compound is an invaluable tool for dissecting the mechanisms of anandamide transport in neuroscience research. Its use has been pivotal in identifying the role of the endocannabinoid membrane transporter and the unexpected involvement of the TRPV1 channel in this process. Future research utilizing this compound will likely focus on screening for novel inhibitors of anandamide uptake, further characterizing the transport mechanism in different neuronal populations, and exploring the physiological and pathological implications of altered anandamide transport in neurological disorders. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in advancing our understanding of the endocannabinoid system.

References

- 1. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 2. Role of FAAH-like anandamide transporter in anandamide inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]

- 5. Role of fatty acid amide hydrolase in the transport of the endogenous cannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]

- 7. A Closer Look at Anandamide Interaction With TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of SKM 4-45-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKM 4-45-1 is a synthetic analog of the endogenous cannabinoid, anandamide (AEA).[1][2] It is a novel fluorescent substrate developed as a research tool to investigate the cellular uptake and transport mechanisms of anandamide.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use.

Core Pharmacology and Mechanism of Action

This compound is designed to be non-fluorescent in the extracellular environment.[1] Upon transport into the cell, intracellular esterases cleave the molecule, releasing a fluorescent moiety.[1][3][4] This property allows for the real-time visualization and quantification of anandamide uptake.

The primary mechanism of action of this compound is as a substrate for the anandamide transmembrane carrier, effectively mimicking the uptake of endogenous anandamide.[1] Studies have demonstrated that the cellular accumulation of this compound occurs via the same pathway as AEA uptake.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.

| Parameter | Value | Cell Type/System | Reference |

| Inhibition of Endocannabinoid Membrane Transport | |||

| EC50 | 7.8 µM | Not Specified | [6][7] |

| Inhibition of Fatty Acid Amide Hydrolase (FAAH) | |||

| EC50 | > 10 µM | Not Specified | [6][7] |

| Binding to Cannabinoid Receptor 1 (CB1) | |||

| Concentration for no binding | < 10 µM | Rat brain membranes | [1][5][7] |

| Inhibition of [3H]AEA Accumulation | |||

| IC50 | 7.8 +/- 1.3 µM | Cerebellar granule cells | [1][5] |

| Inhibition of this compound Uptake by AEA Analogs | |||

| AEA IC50 | 53.8 +/- 1.8 µM | C6 glioma cells | [1][5] |

| Arachidonoyl-3-aminopyridine amide IC50 | 10.1 +/- 1.4 µM | C6 glioma cells | [1][5] |

| Arachidonoyl-4-hydroxyanilineamide IC50 | 6.1 +/- 1.3 µM | C6 glioma cells | [1][5] |

| Effect on Endothelial Cell Proliferation | |||

| EC50 for AEA-induced proliferation | 0.05 (0.04 to 0.08) µM | Endothelial Colony Forming Cells (ECFCs) | [8] |

Signaling Pathways and Interactions

This compound, as an analog of anandamide, is implicated in signaling pathways involving endocannabinoid transport and potentially TRPV1 receptor activation.

Anandamide Cellular Uptake and Metabolism

The primary signaling event involving this compound is its transport into the cell via the anandamide transporter. Once inside, it is processed by intracellular esterases, leading to fluorescence. This process is distinct from the subsequent metabolism of anandamide by FAAH, for which this compound is a poor substrate.[1][5][6][7][9]

Potential Interaction with TRPV1

Some evidence suggests that anandamide and its analogs, including this compound, can interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[10] This interaction can lead to calcium influx and subsequent downstream signaling events, such as the promotion of cell proliferation.[10]

Experimental Protocols

In Vitro Anandamide Uptake Assay using this compound

This protocol describes a general method for measuring anandamide uptake in cultured cells using this compound.

Methodology:

-

Cell Culture: Plate cells (e.g., C6 glioma cells, cerebellar granule cells, or endothelial cells) in a suitable format (e.g., 96-well plate or on coverslips) and grow to the desired confluency.[1][3]

-

Cell Preparation: Wash the cells with a suitable buffer, such as Krebs-Ringer-HEPES (KRH) buffer, to remove media components.[3]

-

Incubation with this compound: Add this compound to the cells at the desired final concentration (e.g., 1-25 µM) and incubate for a specified time (e.g., 5-30 minutes) at 37°C.[3][11]

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or a fluorescence microscope.[3] The typical excitation and emission wavelengths for the fluorescein moiety are around 485 nm and 535 nm, respectively.[3]

-

Data Analysis: Quantify the fluorescence intensity to determine the rate of uptake. For inhibition studies, pre-incubate the cells with the test compounds before adding this compound and compare the fluorescence to a vehicle control.

Confocal Microscopy for Intracellular Localization

This protocol outlines the use of this compound for visualizing the intracellular accumulation of anandamide.

Methodology:

-

Cell Culture: Grow cells on glass coverslips suitable for microscopy.

-

Treatment: Treat the cells with this compound (e.g., 5 µg/mL) for the desired time periods (e.g., 2 and 4 hours).[4]

-

Imaging: Visualize the intracellular green fluorescence using a spinning disk confocal microscope.[4]

-

Analysis: Observe the distribution of fluorescence within the cells to determine the localization of uptake. Co-staining with organelle-specific markers can provide more detailed information on subcellular distribution.

Conclusion

This compound is a valuable pharmacological tool for the study of anandamide transport. Its fluorescent properties provide a direct and quantifiable measure of cellular uptake, enabling detailed kinetic and inhibition studies. While its primary utility is in characterizing the anandamide transporter, emerging evidence of its interaction with TRPV1 channels suggests broader applications in studying endocannabinoid signaling. The data and protocols presented in this guide offer a solid foundation for researchers employing this compound in their investigations.

References

- 1. Synthesis and characterization of a fluorescent substrate for the N-arachidonoylethanolamine (anandamide) transmembrane carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Achilles’ Heel of Multidrug-Resistant Staphylococcus aureus by the Endocannabinoid Anandamide | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. resources.tocris.com [resources.tocris.com]

- 7. Cannabinoid Review [catbull.com]

- 8. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.biologists.com [journals.biologists.com]

The Use of SKM 4-45-1 as a Fluorescent Substrate for the Anandamide (AEA) Carrier: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid anandamide (AEA) plays a crucial role in various physiological processes, and its cellular uptake is a key mechanism for terminating its signaling. The precise nature of the AEA carrier remains an area of active investigation. SKM 4-45-1, a fluorescent analog of AEA, has emerged as a valuable tool for studying this transport process. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data. It also explores the broader context of the AEA transport system, offering insights for researchers in cannabinoid signaling and drug development.

Introduction to Anandamide Transport and this compound

Anandamide (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid that modulates a wide range of physiological and pathological processes, including pain, mood, appetite, and inflammation. The termination of AEA signaling is primarily achieved through cellular uptake followed by intracellular enzymatic hydrolysis, predominantly by fatty acid amide hydrolase (FAAH). The mechanism of AEA transport across the cell membrane has been a subject of debate, with evidence supporting both carrier-mediated facilitated diffusion and simple diffusion.

To investigate the carrier-mediated component of AEA uptake, specific tools are required. This compound is a synthetic analog of anandamide designed as a fluorescent substrate for the putative AEA transporter.[1][2] It is non-fluorescent in the extracellular environment but becomes fluorescent upon entering the cell and subsequent cleavage by intracellular esterases.[1][2] This property allows for the real-time monitoring of AEA uptake into living cells.

Key Properties of this compound:

-

Fluorescent Activation: Becomes fluorescent only after intracellular enzymatic cleavage.[1][2]

-

Substrate for AEA Carrier: Competes with AEA for cellular uptake, indicating it utilizes the same transport machinery.

-

Not a FAAH Substrate: Is not significantly hydrolyzed by FAAH, isolating the transport process from its subsequent degradation.

-

Low CB1 Receptor Affinity: Does not significantly bind to the CB1 cannabinoid receptor at concentrations typically used for uptake studies.

Mechanism of Action of this compound

The utility of this compound as a tool to study AEA transport lies in its two-step activation mechanism. This process allows for the differentiation between extracellular and intracellular substrate.

Quantitative Data for this compound and AEA Transport

The following tables summarize the available quantitative data for the interaction of this compound and other compounds with the AEA transport system.

| Compound | Cell Type | IC50 (µM) | Assay | Reference |

| AEA | C6 glioma | 53.8 ± 1.8 | Inhibition of this compound uptake | Muthian et al., 2000 |

| Arachidonoyl-3-aminopyridine amide | C6 glioma | 10.1 ± 1.4 | Inhibition of this compound uptake | Muthian et al., 2000 |

| Arachidonoyl-4-hydroxyanilineamide | C6 glioma | 6.1 ± 1.3 | Inhibition of this compound uptake | Muthian et al., 2000 |

| This compound | Cerebellar granule cells | 7.8 ± 1.3 | Inhibition of [3H]AEA uptake | Muthian et al., 2000 |

Table 1: Inhibition of AEA and this compound Uptake

| Parameter | Value | Cell Type | Substrate | Reference |

| Apparent Km | 421 ± 88 nM | HaCaT cells | Anandamide | Maccarrone et al., 2009 (Patent) |

| Apparent Vmax | 116 ± 10 pmol/min/mg protein | HaCaT cells | Anandamide | Maccarrone et al., 2009 (Patent) |

Table 2: Kinetic Parameters of Anandamide Transport Note: Direct kinetic data (Km, Vmax) for this compound transport is not readily available in the literature. The values above are for anandamide and provide an estimate of the transporter's affinity and capacity.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for using this compound in fluorescence-based uptake assays.

Fluorescence Spectroscopy Uptake Assay